Monomyristin (MM) is a monoacylglycerol that has garnered attention due to its biological activities, particularly its cytotoxic effects on cancer cells and antimicrobial properties. Research has shown that MM exhibits selective cytotoxicity towards cervical cancer cells while sparing normal cells at lower doses, suggesting its potential as a therapeutic agent1. Additionally, MM and its derivatives have demonstrated antibacterial and antifungal activities, which could be beneficial in addressing microbial infections in various industries23. However, the poor water solubility of MM poses a challenge for its bioavailability and efficacy4.
The cytotoxic mechanism of MM involves the induction of apoptosis through the intrinsic mitochondrial pathway. This has been specifically observed in cervical cancer cells, where MM increases apoptotic cell death. To enhance the solubility and efficacy of MM, researchers have encapsulated it into nanoparticles (NPs). These NPs are designed with a polymeric core and a dextran surface layer, which can be conjugated with proteins like transferrin to target overexpressed receptors on cancer cells. This targeted approach has been shown to increase the cytotoxicity of MM against cancer cells at lower doses compared to free MM1. In terms of antimicrobial action, MM derivatives have exhibited varying degrees of antibacterial and antifungal activities, which are influenced by the structure of the ester and the type of microorganism23.
Encapsulation of MM into polymeric nanoparticles has improved its antiproliferative activity against cervical cancer cells. The targeted delivery system using transferrin-conjugated nanoparticles has shown increased cytotoxicity against HeLa cells, indicating a promising application in cancer therapy. Notably, these nanoparticles have been found to be safe for normal cells, highlighting their potential for selective cancer treatment1.
MM and its derivatives have been synthesized and evaluated for their antimicrobial properties. The monosaccharide monomyristate derivatives, such as fructosyl, glucosyl, and galactosyl monomyristates, have shown medium antibacterial activity against gram-positive bacteria and remarkable antifungal activity against Candida albicans. These findings suggest that MM derivatives could serve as biocompatible antimicrobial agents, which could be particularly useful in the food industry to combat microbial resistance2.
Further studies on MM and monopalmitin derivatives have revealed that the position of the acyl group and the length of the carbon chain significantly affect their antibacterial and antifungal activities. For instance, 1-monomyristin has demonstrated higher antibacterial and antifungal activities compared to other derivatives, indicating its potential as an antibacterial and antifungal agent3.
In addition to its therapeutic applications, MM has been found to inhibit the growth of bacterial spores and vegetative cells from various strains, including Bacillus cereus and Clostridium botulinum. This suggests that MM could be used as a food preservative to enhance food safety by preventing the growth of harmful bacteria5.
CAS No.: 83846-92-8
CAS No.: 14681-59-5
CAS No.: 6902-54-1
CAS No.: 645-84-1
CAS No.: 2768332-16-5